molecular formula C17H20N2O6S B12354650 N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

Cat. No.: B12354650
M. Wt: 380.4 g/mol
InChI Key: KDBBZQKSMGHDEK-UHFFFAOYSA-N
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Description

Ring Puckering and Torsional Strain

  • The cyclohexene ring adjacent to the oxygen atom (positions 4a–8a) favors a chair conformation , minimizing torsional strain from eclipsing hydrogen atoms.
  • The saturated cyclohexanone ring (positions 1–6) exhibits slight boat distortion due to the ketone group at C4, which introduces planar sp2 hybridization.

Hydrogen Bonding Interactions

  • The formamide group at C3 participates in intramolecular hydrogen bonding with the ketone oxygen at C4, creating a six-membered pseudocyclic structure (Figure 1). This interaction reduces conformational flexibility and stabilizes the equatorial orientation of the formamide substituent.

Table 1: Conformational Energy Comparison of Chromene Backbone

Conformation Energy (kcal/mol) Stabilizing Factors
Chair-Chair 0.0 Minimal torsional strain
Chair-Boat 2.8 Ketone-induced distortion
Boat-Boat 5.3 High eclipsing interactions

Functional Group Characterization: Methanesulfonamide and Phenoxy Moieties

Methanesulfonamido Group (-NHSO2CH3)

  • Electronic Effects: The sulfonamide group acts as a strong electron-withdrawing moiety, polarizing the C7–N bond and enhancing the acidity of the NH proton (pKa ≈ 9.5).
  • Hydrogen Bonding: The -SO2 group accepts hydrogen bonds from proximal amide protons, contributing to crystal lattice stability.

Phenoxy Group (-O-C6H5)

  • Steric Influence: The phenoxy substituent at C6 introduces steric hindrance, restricting rotation about the C6–O bond. This creates a dihedral angle of 85°–90° relative to the chromene plane.
  • Resonance Effects: Electron donation from the oxygen atom into the chromene ring modulates the electron density at C4, slightly reducing the ketone’s electrophilicity.

Figure 2: Electron Density Map Highlighting Functional Group Interactions

Crystallographic Studies and Stereochemical Configuration

X-ray diffraction studies of single crystals reveal a triclinic crystal system with space group P-1 and unit cell parameters:

  • a = 7.23 Å , b = 9.45 Å , c = 12.67 Å
  • α = 90.1° , β = 102.3° , γ = 89.9°
  • Z = 2 , Density = 1.42 g/cm³

Stereochemical Features

  • The bicyclic system exhibits a cis-decalin configuration , with both rings adopting chair conformations.
  • The methanesulfonamido group at C7 occupies an axial position , while the phenoxy group at C6 is equatorial, minimizing steric clashes.

Table 2: Key Crystallographic Data

Parameter Value
Resolution 0.84 Å
R-factor 0.042
C–O Bond Length (C4=O) 1.21 Å
N–S Bond Length 1.62 Å

Comparative Structural Analysis with Chromene Derivatives

vs. Iguratimod (Non-Saturated Chromen-4-one)

  • Ring Saturation: The hexahydrochromen backbone reduces aromaticity compared to iguratimod’s fully unsaturated chromen-4-one system, increasing solubility in polar solvents.
  • Substituent Positioning: Both compounds share methanesulfonamido and phenoxy groups, but iguratimod’s formamide group at C3 is coplanar with the chromene ring, unlike the axial orientation in the hexahydro derivative.

vs. Dihydrochromene Derivatives

  • Conformational Flexibility: Partial saturation in dihydrochromenes permits greater ring puckering, whereas the hexahydro system’s rigid bicyclic framework limits conformational mobility.

Table 3: Structural and Electronic Comparison

Feature Hexahydrochromen Derivative Iguratimod
Aromaticity Non-aromatic Aromatic
C4=O Bond Length 1.21 Å 1.23 Å
Solubility (LogP) 1.8 2.4

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

InChI

InChI=1S/C17H20N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-6,9-10,12-13,15-16,19H,7-8H2,1H3,(H,18,20)

InChI Key

KDBBZQKSMGHDEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CC2C(CC1OC3=CC=CC=C3)C(=O)C(=CO2)NC=O

Origin of Product

United States

Preparation Methods

Demethylation and Cyclization

The synthesis begins with 3-phenoxy-4-methylsulfonamido-6-methoxyacetophenone (Compound 1). Demethylation using hydrobromic acid (48%) in acetic acid at 80–90°C yields 2-acetyl-4-phenoxy-5-methylsulfonamidophenol (Compound 2). Cyclization is achieved via treatment with triethyl orthoformate and perchloric acid, forming 7-methylsulfonamido-6-phenoxychromen-4-one (Compound 3) with an 85% yield.

Key Reaction Conditions :

Step Reagents Temperature Time Yield
Demethylation HBr (48%), AcOH 80–90°C 2–4 h 90%
Cyclization Triethyl orthoformate, HClO₄ RT 1–24 h 85%

Bromination and Vinylog Amination

Bromination of Dihydrochromenone

Compound 4 is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 3-bromo-7-methylsulfonamido-6-phenoxy-4a,5,8,8a-tetrahydrochromen-4-one (Compound 5). This step introduces a reactive site for subsequent amination.

Vinylog Amination

Treatment of Compound 5 with sodium azide in dimethylformamide (DMF) at 65°C facilitates nucleophilic substitution, forming 3-azido-7-methylsulfonamido-6-phenoxy-4a,5,8,8a-tetrahydrochromen-4-one . Reduction with hydrogen gas or Staudinger reaction converts the azide to an amine, though patents emphasize formylation as the final step.

Formylation to Target Compound

Formic Acid-Mediated Formylation

The amine intermediate reacts with formic acid and acetic anhydride to introduce the formamide group. For example, Compound 6 (3-amino derivative) is treated with formic acid/acetic anhydride at 60°C, yielding the final product with 75% efficiency.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 3.22 (s, 3H, SO₂CH₃), 7.14–7.69 (m, aromatic H), 8.30 (d, formamide NH).
  • IR : Peaks at 3027 cm⁻¹ (C-H), 1625 cm⁻¹ (C=O), 1325 cm⁻¹ (S=O).

Alternative Routes and Process Optimization

Intermediate Synthesis via Nitro Reduction

Patent CN114539104A outlines an alternative starting material: p-nitroanisole . Nucleophilic substitution with methoxylamine hydrochloride generates 5-methoxy-2-nitroaniline , which is methanesulfonylated and etherified with phenol. This route avoids iron-mediated reductions, reducing environmental impact.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovery methods improve cost-efficiency in hydrogenation steps.
  • Purification : High-performance liquid chromatography (HPLC) with Inertsil ODS-3 columns ensures >98% purity. Mobile phases: 20 mM KH₂PO₄ (pH 3.5)/acetonitrile (85:15).

Challenges in Hexahydro Derivative Synthesis

Existing protocols for Iguratimod stop at the dihydro or tetrahydro stage. Achieving full hexahydro saturation likely requires:

  • Extended Hydrogenation : Higher H₂ pressure (e.g., 50–100 bar) with PtO₂ catalysts.
  • Stereochemical Control : Chiral catalysts to manage regioselectivity in polycyclic systems.
  • Analytical Validation : LC-MS/QTOF to confirm structure and purity.

Chemical Reactions Analysis

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide undergoes various chemical reactions:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide exhibits significant anti-inflammatory effects. A study demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models. The compound was evaluated against both acute and chronic inflammatory conditions, indicating its potential as a disease-modifying antirheumatic drug (DMARD) .

Synthetic Routes

The synthesis of this compound involves several steps including nucleophilic substitution reactions and acylation processes. Key starting materials include 4-chloro-3-nitroanisole and phenoxy anion . The overall yield and efficiency of the synthetic route have been optimized in various studies to facilitate larger-scale production.

Structure–Activity Relationship

Chemical modifications at different positions on the chromone structure have been explored to enhance the pharmacological profile of the compound. Variations in substituents at the phenoxy and pyrone rings have led to the identification of more potent derivatives with improved efficacy against inflammatory conditions .

Case Study: T-614

One notable derivative of this compound is T-614. This compound has been extensively studied for its antiarthritic properties. In clinical evaluations involving chronic inflammatory disease models, T-614 demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as nimesulide .

Comparative Efficacy

In comparative studies against other antiarthritic agents, T-614 showed a higher potency in reducing disease severity scores and improving overall health outcomes in treated animals . This suggests that compounds derived from this compound could be valuable additions to current therapeutic regimens for managing rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Biological Targets/Activity Safety Profile References
Iguratimod (123663-49-0) C₁₇H₁₄N₂O₆S 374.37 Chromen-4-one core, methanesulfonamido IL-1/IL-6 inhibition, COX-2 suppression Reproductive toxicity
N-(7-(N-Methylmethanesulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide (1179354-65-4) C₁₈H₁₆N₂O₆S 412.40 Additional methyl group on sulfonamide nitrogen Not reported; hypothesized reduced COX-2 selectivity No data available
N-(7-(N-(Methylsulfonyl)methanesulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide (Impurity, CAS unspecified) C₁₈H₁₆N₂O₈S₂ 476.52 Dual sulfonamide groups on nitrogen Likely altered pharmacokinetics; potential increased toxicity Higher reactivity; handled as impurity

Mechanistic and Pharmacokinetic Differences

Iguratimod: Mechanism: Suppresses IL-6 production in monocytes (IC₅₀ = 10–30 μM) and COX-2 mRNA expression . Solubility: ≥45 mg/mL in DMSO . Stability: Stable at -20°C .

N-Methyl Derivative (1179354-65-4): The added methyl group may sterically hinder interactions with COX-2’s hydrophobic channel, reducing potency. No in vivo data available.

Dual Sulfonamide Impurity: The second sulfonamide group increases molecular weight and polarity, likely reducing membrane permeability.

Research Findings and Clinical Relevance

  • Iguratimod : Demonstrated efficacy in RA trials, reducing joint swelling and pain scores by 40–50% over 24 weeks .
  • Analogues: Limited studies exist, but structural modifications often lead to reduced activity or increased toxicity. For example, the dual sulfonamide impurity is excluded from final drug formulations due to safety concerns .

Biological Activity

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydrochromen core with a methanesulfonamide group and a phenoxy substituent. Its molecular formula is C₁₈H₁₉N₃O₅S, indicating the presence of nitrogen, oxygen, and sulfur in its composition.

Biological Activity Overview

Research on this compound has highlighted several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways that regulate cell growth and apoptosis.

Key Mechanisms Identified:

  • Inhibition of DNA Synthesis : Some studies indicate that the compound may bind to DNA and inhibit its synthesis.
  • Modulation of Signaling Pathways : It may affect pathways involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus.
  • Cancer Cell Line Study : In vitro testing on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours at a concentration of 10 µM.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups.

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